molecular formula C9H15ClO B8220471 (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-17-9

(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B8220471
CAS No.: 94994-17-9
M. Wt: 174.67 g/mol
InChI Key: PAGXPVRUGKFRPI-UHFFFAOYSA-N
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Description

(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol is a chemical compound with the molecular formula C₉H₁₅ClO. It is characterized by a bicyclic structure with a chlorine atom and a hydroxymethyl group attached to the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol typically involves a multi-step reaction process. One common method includes the following steps :

    Iodine Monochloride Reaction: The starting material undergoes a reaction with iodine monochloride in carbon tetrachloride at ambient temperature for 48 hours.

    Hydrolysis: The intermediate product is then treated with aqueous potassium hydroxide in ethanol, resulting in a 91% yield.

    Reduction: The final step involves reduction with borohydride to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Chlorobicyclo[2.2.2]octan-1-yl)carboxylic acid or (4-Chlorobicyclo[2.2.2]octan-1-yl)aldehyde.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chlorine atom may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromobicyclo[2.2.2]octan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.

    (4-Fluorobicyclo[2.2.2]octan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.

    (4-Methylbicyclo[2.2.2]octan-1-yl)methanol: Similar structure with a methyl group instead of chlorine.

Uniqueness

(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution in bicyclic systems.

Properties

IUPAC Name

(4-chloro-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGXPVRUGKFRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279116
Record name 4-Chlorobicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-17-9
Record name 4-Chlorobicyclo[2.2.2]octane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94994-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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